Cas no 914637-07-3 (2-Bromo-3-(trifluoromethyl)benzonitrile)

2-Bromo-3-(trifluoromethyl)benzonitrile is a versatile halogenated aromatic compound featuring both bromine and trifluoromethyl substituents on a benzonitrile scaffold. Its electron-withdrawing groups enhance reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom facilitates cross-coupling reactions, such as Suzuki or Stille couplings, while the trifluoromethyl group contributes to metabolic stability and lipophilicity in drug design. The nitrile functionality offers further derivatization potential. This compound is particularly useful in constructing complex heterocycles and fluorinated bioactive molecules. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
2-Bromo-3-(trifluoromethyl)benzonitrile structure
914637-07-3 structure
Product name:2-Bromo-3-(trifluoromethyl)benzonitrile
CAS No:914637-07-3
MF:C8H3BrF3N
MW:250.015331506729
MDL:MFCD08532491
CID:94793
PubChem ID:25067358

2-Bromo-3-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(trifluoromethyl)benzonitrile
    • 2-Bromo-3-cyanobenzotrifluoride
    • PC5271
    • 5355AC
    • SBB100674
    • FCH1389270
    • AM62319
    • AX8168170
    • ST2409628
    • 2-bromo-3-(trifluoromethyl)benzenecarbonitrile
    • 2-Bromo-3-(trifluoromethyl)benzonitrile (ACI)
    • XPCKPTRLDWJPRV-UHFFFAOYSA-N
    • PS-7483
    • CHEMBL4927121
    • DTXSID80648641
    • CL9576
    • 914637-07-3
    • AKOS016011177
    • CS-W021595
    • 2-Bromo-3-(trifluoromethyl)benzonitrile 99%
    • SY104140
    • EN300-7377470
    • MFCD08532491
    • SCHEMBL24143602
    • MDL: MFCD08532491
    • Inchi: 1S/C8H3BrF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H
    • InChI Key: XPCKPTRLDWJPRV-UHFFFAOYSA-N
    • SMILES: N#CC1C(Br)=C(C(F)(F)F)C=CC=1

Computed Properties

  • Exact Mass: 248.94010g/mol
  • Monoisotopic Mass: 248.94010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.8

2-Bromo-3-(trifluoromethyl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068173-1g
2-Bromo-3-(trifluoromethyl)benzonitrile
914637-07-3 97%
1g
¥371.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068173-250mg
2-Bromo-3-(trifluoromethyl)benzonitrile
914637-07-3 97%
250mg
¥148.00 2024-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DR455-200mg
2-Bromo-3-(trifluoromethyl)benzonitrile
914637-07-3 96%
200mg
143.0CNY 2021-07-12
Chemenu
CM155422-1g
2-Bromo-3-(trifluoromethyl)benzonitrile
914637-07-3 95+%
1g
$133 2021-06-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068173-10g
2-Bromo-3-(trifluoromethyl)benzonitrile
914637-07-3 97%
10g
¥2810.00 2024-04-25
Enamine
EN300-7377470-2.5g
2-bromo-3-(trifluoromethyl)benzonitrile
914637-07-3 95.0%
2.5g
$92.0 2025-03-11
eNovation Chemicals LLC
Y0985481-5g
2-Bromo-3-(trifluoromethyl)benzonitrile
914637-07-3 95%
5g
$450 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068173-25g
2-Bromo-3-(trifluoromethyl)benzonitrile
914637-07-3 97%
25g
¥5901.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B34800-100mg
2-Bromo-3-(trifluoromethyl)benzonitrile
914637-07-3 96%
100mg
¥86.0 2022-10-09
Enamine
EN300-7377470-5.0g
2-bromo-3-(trifluoromethyl)benzonitrile
914637-07-3 95.0%
5.0g
$167.0 2025-03-11

Additional information on 2-Bromo-3-(trifluoromethyl)benzonitrile

2-Bromo-3-(trifluoromethyl)benzonitrile: A Comprehensive Overview

2-Bromo-3-(trifluoromethyl)benzonitrile, also known by its CAS number 914637-07-3, is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 2-position, a trifluoromethyl group at the 3-position, and a cyano group attached to the benzene ring. The combination of these functional groups makes it a valuable building block for synthesizing more complex molecules with diverse applications.

The synthesis of 2-Bromo-3-(trifluoromethyl)benzonitrile involves multi-step reactions that require precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing this compound.

In terms of applications, 2-Bromo-3-(trifluoromethyl)benzonitrile has shown promise in drug discovery programs targeting various diseases. Its bromine atom serves as an excellent leaving group, making it ideal for substitution reactions that can lead to bioactive compounds. Additionally, the trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound's ability to interact with biological targets.

Recent studies have highlighted the potential of this compound in the development of advanced materials. For example, its cyano group can participate in hydrogen bonding, making it a candidate for designing high-performance polymers and coatings. Furthermore, the trifluoromethyl group contributes to thermal stability and chemical resistance, which are desirable properties in industrial applications.

The structural versatility of 2-Bromo-3-(trifluoromethyl)benzonitrile has also made it a valuable substrate for click chemistry reactions. These reactions enable rapid assembly of complex molecules with high efficiency and selectivity. By leveraging its functional groups, chemists can create libraries of compounds for screening in drug discovery pipelines.

In conclusion, 2-Bromo-3-(trifluoromethyl)benzonitrile (CAS No: 914637-07-3) stands out as a critical intermediate in organic synthesis due to its unique structure and diverse reactivity. Its applications span across pharmaceuticals, materials science, and chemical synthesis, making it an essential compound for researchers and industries alike.

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(CAS:914637-07-3)2-Bromo-3-(trifluoromethyl)benzonitrile
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Purity:99%
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